

Enantioselective Total Synthesis of Sporothriolide: Application Notes and Protocols

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Compound of Interest

Compound Name: Sporothriolide

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This document provides detailed application notes and protocols for the enantioselective total synthesis of **Sporothriolide**, a naturally occurring fungal metabolite with antifungal, antibacterial, and herbicidal properties. The presented seven-step synthesis, developed by Kimura and colleagues, offers an efficient route to this bioactive molecule, achieving a 21% overall yield.^{[1][2]}

The key strategic elements of this synthesis include a highly diastereoselective Michael addition to establish the core stereochemistry, the innovative use of an aromatic ring as a masked carboxylic acid, and a final step involving the base-promoted elimination of nitrous acid to install the crucial α -methylene lactone moiety.^{[1][2]}

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the enantioselective total synthesis of **Sporothriolide**.

Step	Reaction	Starting Material	Product	Reagents and Conditions	Yield (%)	Diastereomeric Ratio (d.r.)
1	Acylation	(S)-4-isopropoxyloxazolidin-2-one	Acyl oxazolidinone 14	3-furoic acid, PivCl, Et3N, LiCl, THF	95	N/A
2	Michael Addition	Acyl oxazolidinone 14 and nitro olefin 13	Michael adduct 20	TiCl4, DIPEA, CH2Cl2, -78 °C	85	>99:1
3	Reductive Cleavage	Michael adduct 20	Carboxylic acid 21	H2, Pd(OH)2/C, THF/H2O	98	N/A
4	Esterification	Carboxylic acid 21	Methyl ester 22	TMSCHN2, MeOH, benzene	99	N/A
5	Oxidative Cleavage	Methyl ester 22	Dicarboxylic acid monoester 23	RuCl3·nH2O, NaIO4, CCl4, MeCN, H2O	89	N/A
6	Lactonization	Dicarboxylic acid monoester 23	Lactone 24	EDCI·HCl, DMAP, CH2Cl2	87	N/A
7	Elimination	Lactone 24	Sporothriolide (1)	2,4,6-collidine, toluene, 110 °C	75	N/A

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of **Sporothriolide** are provided below.

Step 1: Synthesis of Acyl oxazolidinone (14)

To a solution of 3-furoic acid (1.0 eq) in THF at 0 °C is added triethylamine (2.2 eq) followed by trimethylacetyl chloride (1.1 eq). The mixture is stirred for 1 hour at 0 °C. In a separate flask, (S)-4-isopropylloxazolidin-2-one (1.0 eq) is treated with n-butyllithium (1.0 eq) in THF at -78 °C and stirred for 15 minutes. The previously prepared mixed anhydride solution is then added to the lithiated oxazolidinone solution via cannula. The reaction is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford acyl oxazolidinone 14.

Step 2: Diastereoselective Michael Addition to form Adduct (20)

To a solution of acyl oxazolidinone 14 (1.0 eq) in CH₂Cl₂ at -78 °C is added titanium(IV) chloride (1.1 eq). The mixture is stirred for 5 minutes, followed by the addition of diisopropylethylamine (1.2 eq). After stirring for 30 minutes, a solution of nitro olefin 13 (1.2 eq) in CH₂Cl₂ is added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the Michael adduct 20.

Step 5: Oxidative Cleavage of the Furan Ring to form Dicarboxylic acid monoester (23)

To a solution of methyl ester 22 (1.0 eq) in a mixture of CCl₄, MeCN, and H₂O (1:1:1.5) is added sodium periodate (4.0 eq) and ruthenium(III) chloride hydrate (0.05 eq). The mixture is stirred vigorously at room temperature for 2 hours. The reaction mixture is then diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered,

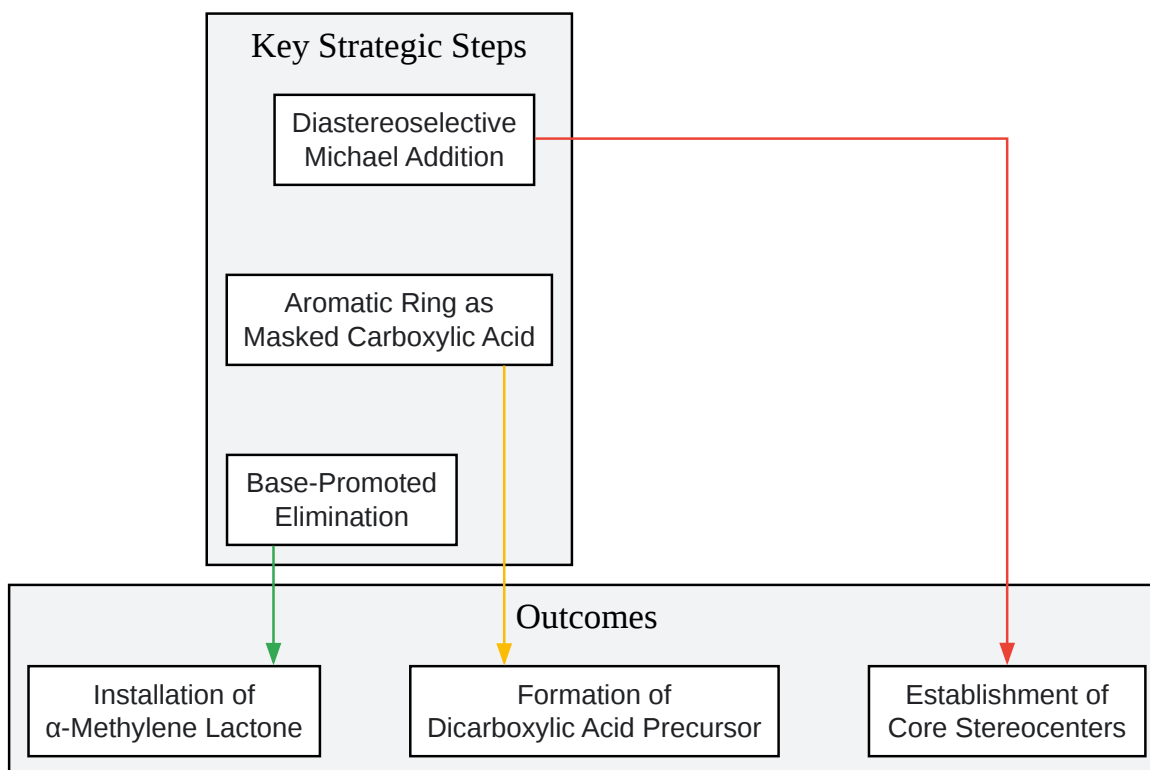
and concentrated to give the crude dicarboxylic acid monoester 23, which is used in the next step without further purification.

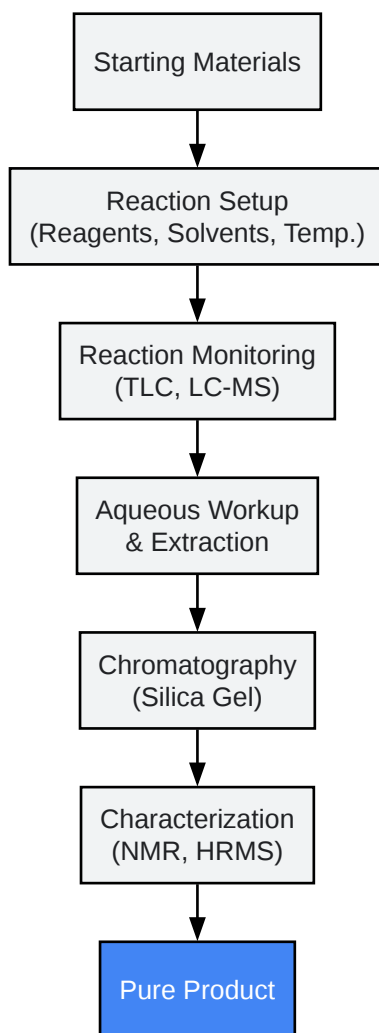
Step 7: Elimination to form Sporothriolide (1)

A solution of lactone 24 (1.0 eq) and 2,4,6-collidine (10 eq) in toluene is heated at 110 °C for 2 hours. The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by silica gel chromatography to afford **Sporothriolide (1)**.

Visualizations

The following diagrams illustrate the key logical and experimental workflows in the enantioselective total synthesis of **Sporothriolide**.





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Enantioselective Total Synthesis of Sporothriolide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

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